molecular formula C13H23NO4 B558547 Boc-D-Chg-OH CAS No. 70491-05-3

Boc-D-Chg-OH

Cat. No.: B558547
CAS No.: 70491-05-3
M. Wt: 257.33 g/mol
InChI Key: QSUXZIPXYDQFCX-SNVBAGLBSA-N
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Description

Boc-D-α-cyclohexylglycine, commonly referred to as Boc-D-Chg-OH, is a derivative of the amino acid glycine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a cyclohexyl group attached to the alpha carbon. This compound is widely used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-α-cyclohexylglycine typically involves the protection of the amino group of D-α-cyclohexylglycine with a tert-butyloxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-D-α-cyclohexylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step.

Chemical Reactions Analysis

Types of Reactions

Boc-D-α-cyclohexylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Coupling: N,N’-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Deprotection: Removal of the Boc group yields D-α-cyclohexylglycine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Boc-D-α-cyclohexylglycine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-D-α-cyclohexylglycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation. The cyclohexyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Boc-D-α-cyclohexylglycine can be compared with other Boc-protected amino acids, such as Boc-L-phenylalanine and Boc-L-leucine. While all these compounds serve as protected amino acids in peptide synthesis, Boc-D-α-cyclohexylglycine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .

Similar Compounds

  • Boc-L-phenylalanine
  • Boc-L-leucine
  • Boc-L-valine

Properties

IUPAC Name

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXZIPXYDQFCX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426700
Record name (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70491-05-3
Record name (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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